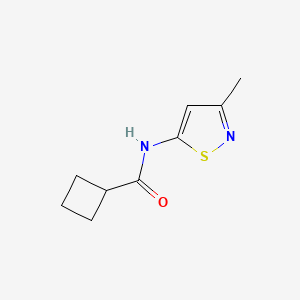![molecular formula C10H8F2O2S B2641051 (E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid CAS No. 325732-94-3](/img/structure/B2641051.png)
(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C10H8F2O2S and its molecular weight is 230.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Bonding Patterns
The study of molecular structures and bonding patterns offers insights into the physical and chemical properties of related compounds. For example, research on (E)-4-methoxycinnamic acid, though not the exact compound of interest, illustrates the importance of hydrogen bonding and weak intermolecular interactions in forming three-dimensional network structures. These structural insights are critical for understanding the reactivity and potential applications of (E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid in material science and molecular engineering (Shu-Ping Yang et al., 2006).
Photocatalysis and Dye-Sensitized Solar Cells
The development of donor-acceptor organic dyes for dye-sensitized solar cells (DSSCs) is another area where related compounds have been studied. Dyes containing difluoromethyl groups have been shown to achieve power conversion efficiencies over 6%, with variations in the donor unit influencing the open-circuit voltage (Voc). This research could inform the design of new materials based on this compound for renewable energy applications (Kiyoshi C. D. Robson et al., 2013).
Synthesis and Medicinal Chemistry
The synthesis of difluoromethyl ketones from Weinreb amides showcases the potential of difluoromethylated compounds in medicinal chemistry. The study demonstrates a method for converting Weinreb amides into difluoromethyl ketones, which are valuable intermediates in drug discovery. This research points towards the utility of compounds like this compound in synthesizing new pharmacologically active molecules (Jongkonporn Phetcharawetch et al., 2017).
Environmental Remediation
Compounds with difluoromethyl groups have been investigated for their potential in environmental remediation, specifically in the degradation of persistent organic pollutants. For instance, heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS) in groundwater represents a novel approach to remediate contaminants that are challenging to remove through conventional methods. Such studies highlight the relevance of researching compounds with difluoromethylsulfanyl groups for environmental applications (Saerom Park et al., 2016).
Propriétés
IUPAC Name |
(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSGXNUPXGFLHD-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
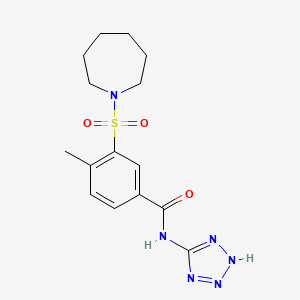
![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)

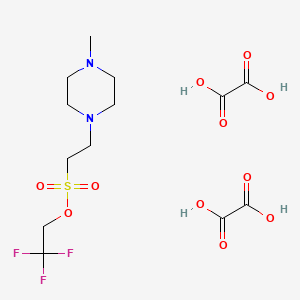


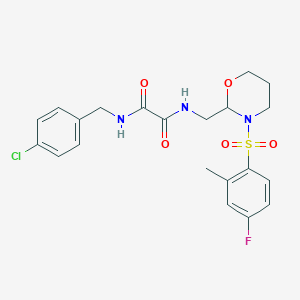


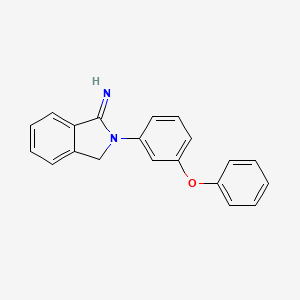
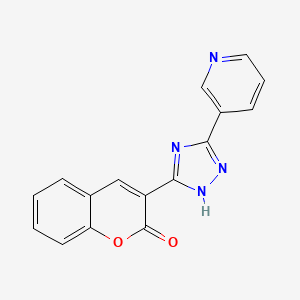
![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)
